molecular formula C9H8N2O2 B1321980 Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 394223-19-9

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1321980
Key on ui cas rn: 394223-19-9
M. Wt: 176.17 g/mol
InChI Key: BXBHZLHTTHMUTG-UHFFFAOYSA-N
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Patent
US07402672B2

Procedure details

Add to ethyl 4-azaindole-2-carboxylate 4a (42.3 mmol) in MeOH (50 mL), K2CO3 (1.20 equiv, 50.7 mmol) and stir the suspension with heating to 55° C. for 1 h. Monitor the reaction by tlc (Et2O/hept). When complete, concentrate the reaction in vacuo, dilute with H2O and stir for 15 min. Collect the solid by filtration and dry in a vacuum oven at 65° C. for 3 h to afford about 90% to about 100% of the desired methyl 4-azaindole-2-carboxylate 5a.
Quantity
42.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
50.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH2:13]C)=[O:11].C([O-])([O-])=O.[K+].[K+].CCOCC>CO.O>[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH3:13])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
42.3 mmol
Type
reactant
Smiles
N1C(=CC2=NC=CC=C12)C(=O)OCC
Name
Quantity
50.7 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stir the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
When complete, concentrate
CUSTOM
Type
CUSTOM
Details
the reaction in vacuo
STIRRING
Type
STIRRING
Details
stir for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
dry in a vacuum oven at 65° C. for 3 h
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=NC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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